molecular formula C13H12N4O4S B2412782 Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 891118-11-9

Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2412782
CAS RN: 891118-11-9
M. Wt: 320.32
InChI Key: PFZPROJCNXRPQL-UHFFFAOYSA-N
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Description

Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C13H12N4O4S and its molecular weight is 320.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Utility of Heteroaromatic Azido Compounds : Heteroaromatic azido compounds have been utilized to prepare 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, indicating the potential for diverse synthetic applications of related compounds (Westerlund, 1980).

Redox Conversions as Antiviral Drugs : Electrochemical transformations of related compounds, such as 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, have shown promise in antiviral applications, suggesting the potential utility of the subject compound in similar contexts (Ivoilova et al., 2021).

Thiol-Thione Tautomerism : Research into compounds such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives has contributed to our understanding of thiol-thione tautomerism, a chemical behavior that could influence the reactivity and stability of related molecules (Koparır et al., 2005).

Potential Applications and Characteristics

Antimicrobial and Antifungal Activities : Certain heterocyclic compounds have been synthesized with the aim of exploring their antimicrobial and antifungal properties, indicating potential applications in medical and pharmaceutical fields (Komykhov et al., 2017).

Anticonvulsant Activities : Novel derivatives have been designed and synthesized for evaluation in anticonvulsant activities, demonstrating the therapeutic potential of such compounds (Wang et al., 2015).

Antituberculous Agents : Synthesis of structural analogs for antituberculous applications suggests that related heterocyclic compounds could serve as promising candidates for the development of new treatments for tuberculosis (Titova et al., 2019).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors . The resulting changes depend on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific biological activity being exhibited.

Pharmacokinetics

One study mentions that a similar compound has excellent pharmacokinetics in preclinical species . These properties can greatly impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body.

Result of Action

It is known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could have a variety of molecular and cellular effects, depending on the specific activity and the context in which it is used.

properties

IUPAC Name

methyl 5-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-7-5-10(18)14-12-15-16-13(17(7)12)22-6-8-3-4-9(21-8)11(19)20-2/h3-5H,6H2,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZPROJCNXRPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(O3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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